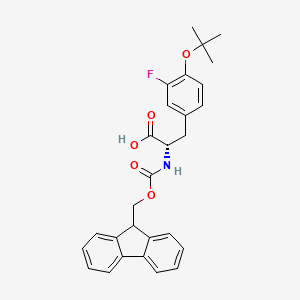
Fmoc-Tyr(3-F,tBu)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Tyr(3-F,tBu)-OH is a derivative of tyrosine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl (tBu) protecting group at the hydroxyl group. The 3-fluoro (3-F) substitution on the aromatic ring of tyrosine adds unique properties to this compound. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3-F,tBu)-OH typically involves several steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Fluorination: The aromatic ring of the protected tyrosine is then fluorinated at the 3-position. This can be done using a fluorinating agent like Selectfluor.
Protection of the Hydroxyl Group: The hydroxyl group of the fluorinated tyrosine is protected using tert-butyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of tyrosine are reacted with Fmoc-Cl and tert-butyl chloride under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Tyr(3-F,tBu)-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, and the tert-butyl group can be removed using acidic conditions.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like HBTU or DIC.
Substitution Reactions: The 3-fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl removal.
Coupling: HBTU, DIC, or EDC as coupling agents.
Substitution: Nucleophiles like amines or thiols for aromatic substitution.
Major Products
Deprotected Tyrosine: Removal of protecting groups yields tyrosine derivatives.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Tyr(3-F,tBu)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal choice for SPPS.
Biology
In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions. The 3-fluoro substitution can provide insights into the role of tyrosine residues in biological systems.
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its unique properties can enhance the stability and bioavailability of therapeutic peptides.
Industry
In the pharmaceutical industry, it is used in the large-scale synthesis of peptide drugs. Its use in SPPS allows for the efficient production of high-purity peptides.
Mecanismo De Acción
The mechanism of action of Fmoc-Tyr(3-F,tBu)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the tert-butyl group protects the hydroxyl group. The 3-fluoro substitution can influence the electronic properties of the aromatic ring, affecting the reactivity and interactions of the tyrosine residue.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar but lacks the 3-fluoro substitution.
Fmoc-Tyr(3-Cl,tBu)-OH: Similar but has a chlorine substitution instead of fluorine.
Fmoc-Tyr(3-Br,tBu)-OH: Similar but has a bromine substitution instead of fluorine.
Uniqueness
Fmoc-Tyr(3-F,tBu)-OH is unique due to the presence of the 3-fluoro substitution, which can significantly alter the electronic properties and reactivity of the tyrosine residue. This makes it a valuable tool in peptide synthesis and research.
Propiedades
Fórmula molecular |
C28H28FNO5 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-fluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H28FNO5/c1-28(2,3)35-25-13-12-17(14-23(25)29)15-24(26(31)32)30-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24H,15-16H2,1-3H3,(H,30,33)(H,31,32)/t24-/m0/s1 |
Clave InChI |
ZLZOTVKOIDTAHM-DEOSSOPVSA-N |
SMILES isomérico |
CC(C)(C)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


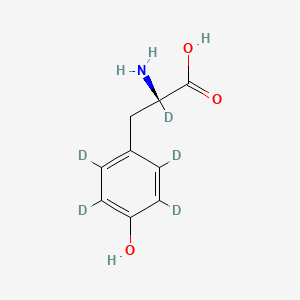
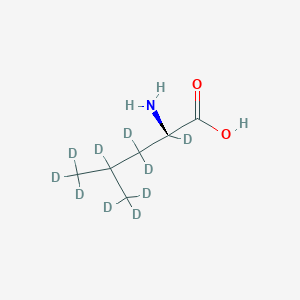
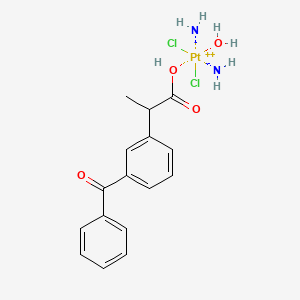
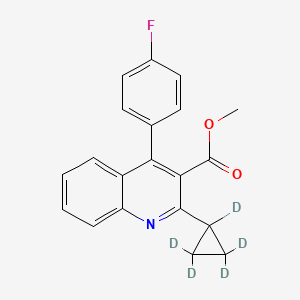
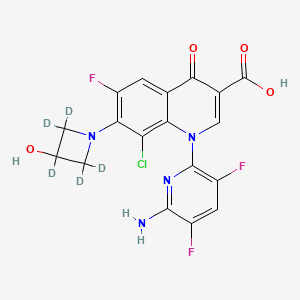

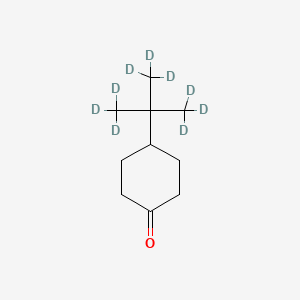
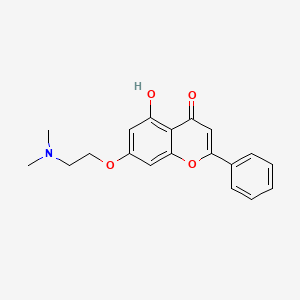
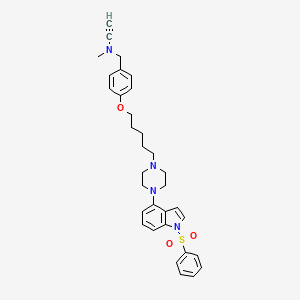


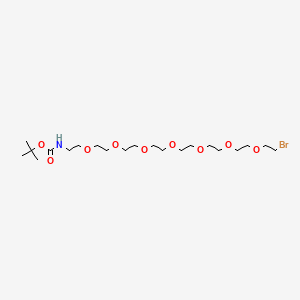
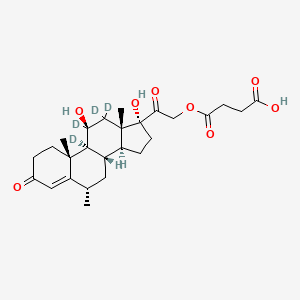
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
